Retained Potency in Multidrug-Resistant Cells
Aclarubicin exhibits a significant and quantifiable lack of cross-resistance in MDR cells overexpressing P-glycoprotein (gp-170), a major limitation for first-generation anthracyclines. In Friend leukemia cells (FLC) selected for high-level resistance to doxorubicin (DOX-RFLC3; 1771-fold resistance) and daunorubicin (DNR-RFLC3; 1543-fold resistance), the resistance factor to aclarubicin was less than 10-fold [1]. Furthermore, intracellular drug accumulation of aclarubicin remained unchanged between sensitive and resistant cells, whereas doxorubicin accumulation is markedly reduced [1]. This is attributed to aclarubicin's non-cationic charge, which prevents its efficient efflux by P-gp [2].
| Evidence Dimension | Resistance Factor (IC50 resistant / IC50 sensitive) |
|---|---|
| Target Compound Data | ≤10-fold resistance in DOX-RFLC3 and DNR-RFLC3 cells |
| Comparator Or Baseline | Doxorubicin: 1771-fold resistance; Daunorubicin: 1543-fold resistance |
| Quantified Difference | Aclarubicin shows >150-fold lower resistance relative to Doxorubicin and Daunorubicin in the same MDR cell models. |
| Conditions | Friend leukemia cells (FLC) selected for high-level doxorubicin or daunorubicin resistance; in vitro cytotoxicity assay. |
Why This Matters
For procurement related to MDR cancer models or studies on P-gp-mediated drug efflux, aclarubicin provides a critical tool with conserved activity where first-generation anthracyclines fail.
- [1] Tapiero H, Boule D, Trincal G, Fourcade A, Lampidis TJ. Cross resistance relevance of the chemical structure of different anthracyclines in multidrug resistant cells. Pathol Biol (Paris). 1994 Apr;42(4):328-37. View Source
- [2] Qiao X, van der Zanden SY, Wander DPA, Borràs DM, Song JY, Li X, et al. Diversifying the anthracycline class of anti-cancer drugs identifies aclarubicin for superior survival of acute myeloid leukemia patients. Mol Cancer. 2024 Jun 4;23(1):120. View Source
